molecular formula C11H9Cl2N5Ni B13425011 Dichloronickel;2,6-di(pyrazol-1-yl)pyridine

Dichloronickel;2,6-di(pyrazol-1-yl)pyridine

Cat. No.: B13425011
M. Wt: 340.82 g/mol
InChI Key: WEAQWSFPQTYECK-UHFFFAOYSA-L
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Description

Dichloronickel;2,6-di(pyrazol-1-yl)pyridine:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloronickel;2,6-di(pyrazol-1-yl)pyridine typically involves the reaction of nickel(II) chloride with 2,6-di(pyrazol-1-yl)pyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:

NiCl2+2,6-di(pyrazol-1-yl)pyridineThis compound\text{NiCl}_2 + \text{2,6-di(pyrazol-1-yl)pyridine} \rightarrow \text{this compound} NiCl2​+2,6-di(pyrazol-1-yl)pyridine→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions where the nickel center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can reduce the nickel center to a lower oxidation state.

    Substitution: The chloride ions in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.

    Substitution: Ligands such as phosphines, amines, or other nitrogen-containing ligands can be used for substitution reactions.

Major Products:

    Oxidation: Nickel(III) complexes.

    Reduction: Nickel(I) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Materials Science: It is used in the development of new materials with specific magnetic and electronic properties.

Biology and Medicine:

    Biomedical Sensors: The compound’s coordination properties make it suitable for use in sensors that detect biological molecules.

    Drug Development: It can be explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry:

    Electronics: The compound’s electronic properties make it useful in the development of electronic devices and components.

    Environmental Applications: It can be used in processes that involve the removal of pollutants from water and air.

Mechanism of Action

The mechanism by which Dichloronickel;2,6-di(pyrazol-1-yl)pyridine exerts its effects is primarily through its ability to form stable coordination complexes. The nickel center can interact with various substrates, facilitating reactions through coordination and activation of the substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or sensor development.

Comparison with Similar Compounds

    Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine: These complexes exhibit similar coordination properties but with iron as the central metal.

    Copper(II) complexes of 2,6-di(pyrazol-1-yl)pyridine: These compounds also share similar coordination chemistry but with copper as the central metal.

    Cobalt(II) complexes of 2,6-di(pyrazol-1-yl)pyridine: These complexes are analogous but with cobalt as the central metal.

Uniqueness: Dichloronickel;2,6-di(pyrazol-1-yl)pyridine is unique due to the specific electronic and magnetic properties imparted by the nickel center. These properties can be fine-tuned by modifying the ligand environment, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H9Cl2N5Ni

Molecular Weight

340.82 g/mol

IUPAC Name

dichloronickel;2,6-di(pyrazol-1-yl)pyridine

InChI

InChI=1S/C11H9N5.2ClH.Ni/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16;;;/h1-9H;2*1H;/q;;;+2/p-2

InChI Key

WEAQWSFPQTYECK-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.Cl[Ni]Cl

Origin of Product

United States

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